methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate
CAS No.:
Cat. No.: VC13659589
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15ClN2O3 |
|---|---|
| Molecular Weight | 294.73 g/mol |
| IUPAC Name | methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate |
| Standard InChI | InChI=1S/C14H15ClN2O3/c1-19-14(18)9-2-3-11-12(6-9)17(13(7-15)16-11)8-10-4-5-20-10/h2-3,6,10H,4-5,7-8H2,1H3/t10-/m0/s1 |
| Standard InChI Key | SLQIJFSQRNXACV-JTQLQIEISA-N |
| Isomeric SMILES | COC(=O)C1=CC2=C(C=C1)N=C(N2C[C@@H]3CCO3)CCl |
| SMILES | COC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is methyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylate, emphasizing its stereochemical configuration at the oxetan-2-ylmethyl group . Its molecular structure integrates three functional groups:
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A benzimidazole core (C₇H₅N₂), providing aromaticity and hydrogen-bonding capabilities.
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A chloromethyl (-CH₂Cl) substituent at position 2, introducing electrophilic reactivity.
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A (2S)-oxetan-2-ylmethyl group at position 3, contributing chirality and strain-derived reactivity from the oxetane ring .
The compound’s stereochemistry is critical; the (S)-configuration of the oxetan-2-ylmethyl group influences its interactions with biological targets, as enantiomers often exhibit divergent pharmacokinetic profiles .
Spectroscopic and Physicochemical Data
Key physicochemical properties include:
Spectroscopic characterization via ¹H NMR and ¹³C NMR would resolve signals for the oxetane ring (δ ~4.0–5.0 ppm for oxetane protons), chloromethyl group (δ ~3.8–4.2 ppm), and benzimidazole aromatic protons (δ ~7.0–8.5 ppm) . The methyl ester carbonyl (C=O) typically appears near 170 ppm in ¹³C NMR .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized through multi-step organic reactions, often starting from substituted benzimidazole precursors. A plausible route involves:
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Benzimidazole Formation: Condensation of 4-carboxy-o-phenylenediamine with methyl chloroacetate to install the ester and benzimidazole ring .
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Chloromethylation: Treatment with formaldehyde and hydrochloric acid to introduce the -CH₂Cl group at position 2.
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Oxetan-2-ylmethyl Attachment: Alkylation using (2S)-oxetan-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Yield optimization requires precise control of reaction parameters, such as temperature (typically 50–80°C) and stoichiometric ratios . Suppliers like AChemBlock and VulcanChem report purities ≥97%, achieved via column chromatography or recrystallization .
| Supplier | Purity | Price (USD) |
|---|---|---|
| Aladdin Scientific | >95% | $6,667.90/5g |
| AChemBlock | 97% | Not listed |
| abcr | Not listed | €1,114.90/250mg |
Pricing reflects the complexity of synthesis and chiral purification .
Chemical Reactivity and Functionalization
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution with amines, thiols, or alkoxides, enabling derivatization. For example:
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Reaction with piperidine yields a tertiary amine, enhancing water solubility.
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Substitution with sodium azide introduces an -N₃ group for click chemistry applications .
Oxetane Ring-Opening Reactions
The strained oxetane ring (109° bond angles) participates in acid-catalyzed ring-opening reactions. Treatment with HCl generates a diol, which can be further oxidized to a ketone or esterified .
Ester Hydrolysis
The methyl ester at position 5 is hydrolyzable to a carboxylic acid under basic conditions (e.g., NaOH/H₂O), facilitating prodrug strategies or metal coordination .
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